molecular formula C13H18N2O3 B8190374 6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester

6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester

Cat. No.: B8190374
M. Wt: 250.29 g/mol
InChI Key: XWEDUWZFKDUGMQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester typically involves the reaction of diazepane derivatives with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .

Chemical Reactions Analysis

6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester is not well-documented. as a derivative of diazepane, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl and ester groups may also play a role in its interactions with molecular targets, influencing its binding affinity and specificity .

Comparison with Similar Compounds

6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester can be compared with other diazepane derivatives, such as:

The presence of the hydroxyl and benzyl ester groups in this compound makes it unique and potentially more useful in various applications due to its enhanced reactivity and solubility.

Properties

IUPAC Name

benzyl 6-hydroxy-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEDUWZFKDUGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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